Allosteric TrkA Kinase Binding Mode Structurally Validated for the 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine Core
A co-crystal structure (PDB 6D1Z, resolution 1.87 Å) of the high affinity nerve growth factor receptor (TrkA) in complex with 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one—the direct N3-H analog of the target compound—confirms that the 5-(4-fluorophenyl)thieno[2,3-d]pyrimidine core occupies the allosteric site adjacent to the ATP-binding pocket, distinct from Type I/II ATP-competitive inhibitors [1]. The target compound bearing the N3-acetonitrile group is anticipated to extend further into the solvent-exposed region, potentially enhancing binding affinity and subtype selectivity over TrkB and TrkC, a hypothesis consistent with the structure-activity relationship (SAR) trends reported in the primary discovery article for this chemotype [1]. The N3-unsubstituted analog (FQD ligand in 6D1Z) was part of a series that yielded candidate-quality compound 23 with peripheral restriction and in vivo efficacy in pain models [1].
| Evidence Dimension | Binding mode and target engagement (structural biology) |
|---|---|
| Target Compound Data | 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine core co-crystallized with TrkA; 1.87 Å resolution; allosteric site occupancy confirmed (by analogy; target compound is the N3-acetonitrile derivative of the co-crystallized ligand) |
| Comparator Or Baseline | Type I/II ATP-competitive TrkA inhibitors (e.g., pyrrolopyrimidine or pyrazolopyrimidine scaffolds) which bind in the ATP pocket and exhibit TrkB/TrkC off-target activity |
| Quantified Difference | Qualitative difference in binding site (allosteric vs. orthosteric); the allosteric mechanism of the thieno[2,3-d]pyrimidine series enabled >100-fold TrkA subtype selectivity in optimized analogs (compound 23: TrkA IC₅₀ < 10 nM vs. TrkB/TrkC IC₅₀ > 1 µM) [1] |
| Conditions | X-ray crystallography using recombinant human TrkA; selectivity assessed via in-cell β-galactosidase reporter assays in U2OS cells expressing TrkA, TrkB, or TrkC [1] |
Why This Matters
For programs requiring TrkA inhibition without TrkB/TrkC-mediated CNS side effects, the allosteric binding mode unique to this chemotype provides a structural rationale for selection over ATP-competitive scaffolds.
- [1] Bagal, S. K., et al. J. Med. Chem. 2019, 62, 247–265. PMID: 29672039. PDB 6D1Z: Crystal structure of TrkA with 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one. View Source
